REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[CH:3]=1.P(O[CH2:20][CH3:21])(OCC)(OCC)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:20]3[C:21](=[CH:7][CH:2]=[CH:3][CH:4]=3)[NH:8][C:4]=2[CH:3]=1
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Name
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|
Quantity
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19.2 g
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Type
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reactant
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Smiles
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BrC1=CC(=CC=C1)[N+](=O)[O-]
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Name
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triethyl phosphate
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Quantity
|
84 mL
|
Type
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reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Then, at 160° C. to 165° C., the mixture was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 14 hours
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Duration
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14 h
|
Type
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CUSTOM
|
Details
|
the remaining triethyl phosphate was removed by vacuum distillation
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Type
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ADDITION
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Details
|
The resultant product was diluted with a mixed solvent of MeOH
|
Type
|
FILTRATION
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Details
|
H2O=1:1, and the produced solid was filtered
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Type
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WASH
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Details
|
The obtained solid was washed with a mixed solvent of MeOH
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2NC3=CC=CC=C3C2C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |